Thiophene-2-ylboronic acid
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Overview
Description
Thiophene-2-ylboronic acid is an organic compound with the molecular formula C4H5BO2S. It is a boronic acid derivative where the boronic acid group is attached to the second position of a thiophene ring. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with boronic acid derivatives. For example, the reaction of thiophene with boronic acid in the presence of a palladium catalyst can yield this compound . Another method involves the lithiation of thiophene followed by treatment with a boron source, such as boron trichloride or boronic esters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into thiophene-2-ylmethanol.
Substitution: It participates in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine), while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-ylmethanol.
Substitution: Halogenated thiophenes and nitrothiophenes.
Scientific Research Applications
Thiophene-2-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. In the case of anti-inflammatory activity, this compound derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Similar in structure but with a fused benzene ring, making it more rigid and potentially altering its reactivity.
2-Thienylboronic acid: Another thiophene derivative with the boronic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness
Thiophene-2-ylboronic acid is unique due to its specific positioning of the boronic acid group, which influences its reactivity and suitability for certain chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C4H7BO2S |
---|---|
Molecular Weight |
129.98 g/mol |
IUPAC Name |
2,3-dihydrothiophen-5-ylboronic acid |
InChI |
InChI=1S/C4H7BO2S/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2 |
InChI Key |
HBWATGYSAHIWIX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCCS1)(O)O |
Origin of Product |
United States |
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